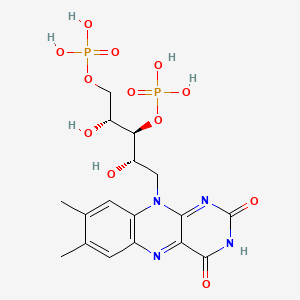

Riboflavin 3',5'-bisphosphate

Beschreibung

Eigenschaften

IUPAC Name |

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4-dihydroxy-5-phosphonooxypentan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(33-35(29,30)31)12(23)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNUFFDVQFYWGM-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86108-26-1 | |

| Record name | Riboflavin 3',5'-bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 3',5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM6Z0AL536 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Riboflavin and its Biologically Active Derivatives: A Technical Guide for Researchers

Abstract

Riboflavin (Vitamin B2) is the precursor to the essential redox cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are indispensable for a vast array of metabolic reactions, including cellular respiration, fatty acid oxidation, and the metabolism of other vitamins. This technical guide provides an in-depth exploration of the biosynthesis of riboflavin and its conversion to FMN and FAD. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic steps, reaction mechanisms, and relevant experimental protocols. Notably, this guide also addresses the inquiry into the biosynthesis of "riboflavin 3',5'-bisphosphate," a compound for which no natural biosynthetic pathway has been identified in the current scientific literature. We will instead focus on the well-established and biologically crucial pathways of flavin metabolism.

Introduction: The Central Role of Flavins in Cellular Metabolism

Flavins are a class of organic compounds built upon the tricyclic heterocycle isoalloxazine.[1] The most prominent member of this family is riboflavin, which consists of an isoalloxazine ring linked to a ribityl side chain. In their coenzymatic forms, FMN and FAD, flavins participate in a multitude of redox reactions by acting as one- or two-electron carriers.[2] The ability of the isoalloxazine ring to exist in oxidized, semiquinone, and fully reduced states underpins the chemical versatility of flavoproteins.[1]

Riboflavin itself is not biologically active but serves as the essential precursor for FMN and FAD.[3] While plants, fungi, and many bacteria can synthesize riboflavin de novo, animals must obtain it from their diet, making it a vitamin.[3] Understanding the biosynthetic pathways of these vital cofactors is critical for fields ranging from metabolic engineering to the development of novel antimicrobial agents, as the riboflavin synthesis pathway is absent in humans and therefore presents a promising target.[4]

The Canonical Pathway: Biosynthesis of Riboflavin

The biosynthesis of one molecule of riboflavin requires one molecule of guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate.[5] This pathway is highly conserved across bacteria, archaea, and plants and involves a series of seven enzymatic reactions.[6]

The pathway can be conceptually divided into two converging branches: one originating from GTP and the other from ribulose 5-phosphate.

The GTP-Derived Pyrimidine Branch

The initial steps transform GTP into a key pyrimidine intermediate, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (AR-P).

-

Step 1: GTP Cyclohydrolase II (EC 3.5.4.25) : The pathway initiates with the hydrolytic opening of the imidazole ring of GTP, catalyzed by GTP cyclohydrolase II. This reaction yields 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP), formate, and pyrophosphate.[6][7]

-

Step 2 & 3: Deamination and Reduction : DARPP undergoes a deamination and a reduction of the ribosyl side chain to a ribityl group. The order of these two reactions can vary between organisms. In many bacteria, a bifunctional enzyme, pyrimidine deaminase/reductase, catalyzes both steps to produce 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP).[4] In fungi, the reduction often precedes deamination.[7]

-

Step 4: Dephosphorylation : ArPP is dephosphorylated to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (AR-P). The specific phosphatase responsible for this step has been a subject of investigation, with evidence suggesting that non-specific phosphatases can fulfill this role.[8]

The Ribulose 5-Phosphate Derived Butanone Branch

-

Step 5: 3,4-Dihydroxy-2-butanone-4-phosphate (DHBP) Synthase (EC 4.1.99.12) : This enzyme catalyzes an unusual intramolecular rearrangement of ribulose 5-phosphate to form 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate.[9][10]

Convergence and Final Synthesis

-

Step 6: Lumazine Synthase (EC 2.5.1.78) : Lumazine synthase catalyzes the condensation of AR-P and DHBP to form 6,7-dimethyl-8-ribityllumazine.[5]

-

Step 7: Riboflavin Synthase (EC 2.5.1.9) : The final step in riboflavin biosynthesis is a unique dismutation reaction catalyzed by riboflavin synthase. Two molecules of 6,7-dimethyl-8-ribityllumazine are converted into one molecule of riboflavin and one molecule of AR-P, which is recycled back into the pathway.[11]

Diagram: Riboflavin Biosynthesis Pathway

Caption: The convergent biosynthesis pathway of riboflavin from GTP and ribulose 5-phosphate.

Activation of Riboflavin: Synthesis of FMN and FAD

Once synthesized, riboflavin is converted into its biologically active forms, FMN and FAD, through two sequential enzymatic steps.

-

Riboflavin Kinase (EC 2.7.1.26) : This enzyme, also known as flavokinase, catalyzes the ATP-dependent phosphorylation of riboflavin at the 5'-hydroxyl group of the ribityl side chain to produce flavin mononucleotide (FMN).[3]

-

FAD Synthetase (EC 2.7.7.2) : Also referred to as FMN adenylyltransferase, this enzyme transfers an adenylyl group from ATP to FMN, forming flavin adenine dinucleotide (FAD) and pyrophosphate.[12] In many prokaryotes, riboflavin kinase and FAD synthetase activities are present on a single bifunctional protein.[6]

Diagram: Conversion of Riboflavin to FMN and FAD

Caption: The sequential enzymatic conversion of riboflavin to FMN and FAD.

Addressing the "Riboflavin 3',5'-bisphosphate" Inquiry

A thorough review of the scientific literature reveals no evidence for a naturally occurring biosynthetic pathway for riboflavin 3',5'-bisphosphate. The phosphorylation of the ribityl side chain of riboflavin is highly specific to the 5'-hydroxyl group. This specificity is dictated by the active site architecture of riboflavin kinase. The 3'-hydroxyl group is not a substrate for known flavin kinases.

While molecules with phosphates at both the 3' and 5' positions of a ribose sugar exist in biology, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), these are involved in distinct metabolic pathways, in the case of PAPS, sulfation reactions.[13] The enzymes responsible for their synthesis are specific to their respective substrates and do not act on riboflavin.

The chemical synthesis of riboflavin derivatives has also predominantly focused on the 5'-phosphate to produce FMN.[14] While the synthesis of other phosphorylated derivatives is theoretically possible in a laboratory setting, their biological relevance remains unestablished.

Experimental Protocols

Assay for Riboflavin Synthase Activity

This protocol is adapted from standard methods used to characterize riboflavin synthase.

Principle: The enzymatic conversion of the non-fluorescent substrate 6,7-dimethyl-8-ribityllumazine to the highly fluorescent product riboflavin is monitored by fluorescence spectroscopy.

Materials:

-

Purified riboflavin synthase

-

6,7-dimethyl-8-ribityllumazine (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Fluorometer with excitation at ~450 nm and emission at ~525 nm

-

Cuvettes

Procedure:

-

Prepare a stock solution of 6,7-dimethyl-8-ribityllumazine in a suitable solvent (e.g., DMSO) and determine its concentration by UV-Vis spectrophotometry.

-

In a cuvette, prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of 6,7-dimethyl-8-ribityllumazine.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified riboflavin synthase.

-

Immediately begin monitoring the increase in fluorescence over time.

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

A standard curve of known riboflavin concentrations should be used to convert the fluorescence units to molar concentrations of the product.

Data Analysis: Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of riboflavin per minute under the specified conditions. Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Expression and Purification of a Recombinant Riboflavin Biosynthesis Enzyme (e.g., Lumazine Synthase)

Principle: Overexpression of the gene encoding the target enzyme in a suitable host (e.g., E. coli) followed by affinity chromatography for purification.

Workflow:

-

Cloning: The gene of interest is amplified by PCR and cloned into an expression vector containing a suitable promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag).

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Grow the transformed cells in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

-

Induce protein expression by adding an inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

-

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a detergent, lysozyme, and DNase. Lyse the cells by sonication or high-pressure homogenization.

-

Purification:

-

Clarify the cell lysate by centrifugation.

-

Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the target protein with a buffer containing a high concentration of imidazole.

-

-

Purity and Concentration Determination:

-

Assess the purity of the eluted protein by SDS-PAGE.

-

Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

-

Diagram: Recombinant Protein Purification Workflow

Caption: A generalized workflow for the expression and purification of a recombinant enzyme.

Quantitative Data Summary

| Enzyme | Substrate(s) | Product(s) | Organism Example (E. coli) |

| GTP Cyclohydrolase II | GTP | DARPP, Formate, PPi | ribA gene product |

| Pyrimidine Deaminase/Reductase | DARPP | ArPP | ribD gene product |

| DHBP Synthase | Ribulose 5-phosphate | DHBP, Formate | ribB gene product |

| Lumazine Synthase | AR-P, DHBP | 6,7-Dimethyl-8-ribityllumazine | ribH gene product |

| Riboflavin Synthase | 6,7-Dimethyl-8-ribityllumazine (2) | Riboflavin, AR-P | ribE gene product |

| Riboflavin Kinase | Riboflavin, ATP | FMN, ADP | ribF gene product |

| FAD Synthetase | FMN, ATP | FAD, PPi | ribF gene product |

Conclusion and Future Directions

The biosynthetic pathway of riboflavin and its conversion to FMN and FAD are fundamental metabolic processes that are well-characterized. The enzymes involved represent potential targets for the development of novel antimicrobial agents. While the concept of a riboflavin 3',5'-bisphosphate is intriguing from a chemical perspective, there is currently no evidence to support its existence as a natural metabolite. Future research in flavin metabolism may uncover novel modifications and regulatory mechanisms of these essential cofactors. The development of high-throughput screening assays for the enzymes in the riboflavin biosynthesis pathway could accelerate the discovery of new inhibitors with therapeutic potential.

References

-

Flavin group. In: Wikipedia. Accessed January 15, 2026. [Link]

-

Riboflavin. In: Wikipedia. Accessed January 15, 2026. [Link]

- Thakur, A., Lule, V. K., & Kumar, A. (2020). Biotechnological Strategies of Riboflavin Biosynthesis in Microbes. Biotechnology and Applied Biochemistry, 67(5), 817-828.

- Bacher, A., Eberhardt, S., Fischer, M., Kis, K., & Richter, G. (2000). Biosynthesis of vitamin B2 (riboflavin). Annual review of nutrition, 20, 153–167.

- Revtovich, D., & Kirillov, E. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Microorganisms, 8(11), 1797.

- Ahmad, I., & Anwar, Z. (2007). Synthesis of riboflavin 5 cphosphate sodium (vitamin B 2 derivative). Journal of the Chemical Society of Pakistan, 29(4), 365-368.

- Bacher, A., Eberhardt, S., & Richter, G. (1996). Biosynthesis of riboflavin. In Escherichia coli and Salmonella: Cellular and Molecular Biology (2nd ed., Vol. 1, pp. 657-664). ASM Press.

- Yamada, Y., & Ohta, K. (1981). Sequential hydrolysis of FAD by ecto-5′ nucleotidase CD73 and alkaline phosphatase is required for uptake of vitamin B2 into cells. Journal of nutritional science and vitaminology, 27(5), 453-462.

- Chatwell, L., Krojer, T., Fidler, A., Römisch, W., Eisenreich, W., Bacher, A., ... & Fischer, M. (2006). Biosynthesis of riboflavin: structure and properties of 2, 5-diamino-6-ribosylamino-4 (3H)-pyrimidinone 5'-phosphate reductase of Methanocaldococcus jannaschii. Journal of molecular biology, 359(5), 1334-1351.

- Mansoorabadi, S. O., Thibodeaux, C. J., & Liu, H. W. (2007). The diverse roles of flavin coenzymes--nature's most versatile thespians. Journal of organic chemistry, 72(17), 6329–6342.

-

3'-Phosphoadenosine-5'-phosphosulfate. In: Wikipedia. Accessed January 15, 2026. [Link]

- Richter, G., Krieger, C., Volk, R., Kis, K., Ritz, H., Götze, E., & Bacher, A. (1997). Biosynthesis of riboflavin: 3,4-dihydroxy-2-butanone-4-phosphate synthase. Methods in enzymology, 280, 374–382.

- Kenjić, N., Meneely, K. M., Wherritt, D. J., Denler, M. C., Jackson, T. A., Moran, G. R., & Lamb, A. L. (2022). Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis. Journal of the American Chemical Society, 144(28), 12769–12780.

- Gräwert, T., Groll, M., Bacher, A., & Fischer, M. (2009). New role of flavin as a general acid-base catalyst with no redox function in type 2 isopentenyl-diphosphate isomerase. Journal of the American Chemical Society, 131(42), 15201–15203.

- Process for preparing riboflavin-5'-phosphate and its sodium salt. (1990).

- Fischer, M., & Bacher, A. (2005). Biosynthesis of riboflavin. In Comprehensive Natural Products Chemistry II (Vol. 7, pp. 43-66). Elsevier.

- Volk, R., & Bacher, A. (1990). Biosynthesis of riboflavin. 3, 4-Dihydroxy-2-butanone 4-phosphate synthase. Journal of the American Chemical Society, 112(15), 5635-5636.

-

3'-Phosphoadenosine-5'-phosphosulfate. In: Grokipedia. Accessed January 15, 2026. [Link]

- Kitagawa, H., & Kitamura, K. (2006). Essential roles of 3'-phosphoadenosine 5'-phosphosulfate synthase in embryonic and larval development of the nematode Caenorhabditis elegans. The Journal of biological chemistry, 281(16), 10924–10932.

- Kaur, S., & Roy, A. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Journal of Biomolecular Structure and Dynamics, 1-16.

-

Flavin adenine dinucleotide. In: Wikipedia. Accessed January 15, 2026. [Link]

- Duffel, M. W., & Jakoby, W. B. (1981). 3'-Phosphoadenosine-5'-phosphosulfate: photoaffinity ligand for sulfotransferase enzymes. The Journal of biological chemistry, 256(21), 11123–11127.

-

FAD synthase (P38913). In: Yeast Metabolome Database. Accessed January 15, 2026. [Link]

-

FMN adenylyltransferase. In: Oxford Reference. Accessed January 15, 2026. [Link]

- Jiménez, A., Santos, M. A., Pompe, J., & Revuelta, J. L. (2015). Metabolic engineering of riboflavin production in Ashbya gossypii through pathway optimization. Microbial cell factories, 14, 178.

-

Riboflavin synthase. In: Wikipedia. Accessed January 15, 2026. [Link]

- Ledesma-Amaro, R., Santos, M. A., & Revuelta, J. L. (2014). Phosphoribosyl pyrophosphate synthetase activity affects growth and riboflavin production in Ashbya gossypii. Applied microbiology and biotechnology, 98(13), 5917–5926.

-

Flavin. In: Britannica. Accessed January 15, 2026. [Link]

- Wang, Z., Chen, T., & Zhao, X. (2019). Schematic overview of the relevant pathways of riboflavin production and engineering strategies for riboflavin production. Applied Microbiology and Biotechnology, 103(1), 13-24.

- Hollander, I. J., Braman, J. C., & Brown, G. M. (1980). Biosynthesis of riboflavin: enzymatic conversion of 5-amino-2,4-dioxy-6-ribitylaminopyrimidine to 6,7-dimethyl-8-ribityllumazine.

- Lynch, J. H., & Roje, S. (2022). A higher plant FAD synthetase is fused to an inactivated FAD pyrophosphatase. The Journal of biological chemistry, 298(11), 102626.

- Fischer, M., & Bacher, A. (2008). Biosynthesis of riboflavin. In Wiley Encyclopedia of Chemical Biology. John Wiley & Sons, Inc.

-

Reaction kinetics of FAD pyrophosphatase. A, single-turnover kinetics... In: ResearchGate. Accessed January 15, 2026. [Link]

- Kleczkowski, L. A. (1994). Is leaf ADP-glucose pyrophosphorylase an allosteric enzyme?. Plant physiology, 104(4), 1433–1434.

Sources

- 1. Flavin group - Wikipedia [en.wikipedia.org]

- 2. The Diverse Roles of Flavin Coenzymes - Nature’s Most Versatile Thespians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Riboflavin - Wikipedia [en.wikipedia.org]

- 4. Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of vitamin b2 (riboflavin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotechnological Strategies of Riboflavin Biosynthesis in Microbes [engineering.org.cn]

- 8. Biosynthesis of riboflavin: structure and properties of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate reductase of Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of riboflavin. Studies on the mechanism of L-3,4-dihydroxy-2-butanone 4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of riboflavin: 3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Riboflavin synthase - Wikipedia [en.wikipedia.org]

- 12. oxfordreference.com [oxfordreference.com]

- 13. grokipedia.com [grokipedia.com]

- 14. researchgate.net [researchgate.net]

Discovery of "Riboflavin 3',5'-bisphosphate" in biological systems

An in-depth analysis of the scientific literature and chemical databases reveals a notable scarcity of information regarding the discovery and biological significance of "Riboflavin 3',5'-bisphosphate." While this molecule is cataloged in chemical databases, there is a significant lack of peer-reviewed research detailing its natural occurrence in biological systems, its specific metabolic pathways, and its physiological functions.

Consequently, the creation of an in-depth technical guide as requested is not feasible at this time due to the absence of foundational scientific evidence and established experimental protocols. The core requirements of detailing its discovery, biological roles, and validated methodologies cannot be met with the currently available scientific data.

Further research and discovery would be required to elucidate the potential role of Riboflavin 3',5'-bisphosphate in biological contexts before a comprehensive technical guide could be developed.

A Technical Guide to the Flavin Cofactors: FMN, FAD, and the Enigmatic Riboflavin 3',5'-bisphosphate

For: Researchers, scientists, and drug development professionals in biochemistry, enzymology, and metabolic research.

Abstract

This technical guide provides an in-depth exploration of the pivotal flavin cofactors, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), and introduces the lesser-known but functionally intriguing molecule, Riboflavin 3',5'-bisphosphate (RF-3',5'-BP). We will dissect their molecular architecture, biosynthetic pathways, and distinct roles in cellular metabolism, with a particular focus on their function as redox-active prosthetic groups in a vast array of flavoproteins. This guide will also offer a comparative analysis of their biochemical properties and detail established experimental protocols for their extraction and quantification. By synthesizing current knowledge, this document aims to serve as a comprehensive resource for professionals engaged in the study of flavin-dependent biological processes.

Introduction: The Centrality of Flavins in Redox Biology

Riboflavin (Vitamin B2) is a water-soluble vitamin indispensable for a multitude of metabolic pathways in all domains of life.[1][2] However, riboflavin itself is not biologically active and must be enzymatically converted into its coenzyme forms, primarily Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[3][4] These flavocoenzymes are characterized by the presence of a tricyclic isoalloxazine ring system, which is the redox-active center responsible for their ability to participate in one- and two-electron transfer reactions.[5][6] This versatility makes FMN and FAD essential prosthetic groups for a large class of enzymes known as flavoproteins, which catalyze a wide range of biochemical reactions, including cellular respiration, fatty acid oxidation, and the metabolism of other vitamins.[4][7]

While FMN and FAD are the most well-characterized flavin cofactors, other phosphorylated derivatives of riboflavin, such as Riboflavin 3',5'-bisphosphate, have been identified and studied. This guide will provide a detailed comparison of these three flavin molecules, highlighting their unique structural features and known biological functions.

Molecular Architecture: A Comparative Overview

The fundamental structure of all three molecules is the riboflavin moiety, which consists of an isoalloxazine ring attached to a ribityl side chain.[8] The key distinctions lie in the degree and position of phosphorylation of the ribityl chain.

dot graph "Flavin_Structures" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions RF [label="Riboflavin", fillcolor="#F1F3F4", pos="0,3!"]; FMN [label="Flavin Mononucleotide (FMN)\n(Riboflavin 5'-phosphate)", fillcolor="#FBBC05", pos="-3,0!"]; FAD [label="Flavin Adenine Dinucleotide (FAD)", fillcolor="#EA4335", pos="3,0!"]; RF35BP [label="Riboflavin 3',5'-bisphosphate", fillcolor="#4285F4", pos="0,-3!"]; P5 [label="5'-phosphate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.5,1.5!"]; AMP [label="Adenosine Monophosphate (AMP)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", pos="1.5,1.5!"]; P3 [label="3'-phosphate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.5,-1.5!"];

// Edges RF -> P5 [label="+ Phosphate"]; P5 -> FMN; FMN -> AMP [label="+ AMP"]; AMP -> FAD; FMN -> P3 [label="+ Phosphate"]; P3 -> RF35BP; } केंद Caption: Comparative structure of flavin derivatives.

Riboflavin (Vitamin B2): The precursor molecule, consisting of the isoalloxazine ring and the ribityl side chain.[8]

Flavin Mononucleotide (FMN): Also known as riboflavin-5'-phosphate, FMN is formed by the ATP-dependent phosphorylation of riboflavin at the 5'-hydroxyl group of the ribityl chain.[5]

Flavin Adenine Dinucleotide (FAD): FAD is synthesized from FMN by the transfer of an adenosine monophosphate (AMP) moiety from ATP to the phosphate group of FMN, forming a pyrophosphate linkage.[3]

Riboflavin 3',5'-bisphosphate (RF-3',5'-BP): This molecule is characterized by the presence of phosphate groups at both the 3' and 5' positions of the ribityl side chain.[9]

Biosynthesis and Metabolism

The conversion of dietary riboflavin into its active coenzyme forms is a tightly regulated two-step enzymatic process.

The Canonical Pathway: Riboflavin to FMN and FAD

-

Phosphorylation of Riboflavin to FMN: The first and rate-limiting step is catalyzed by the enzyme riboflavin kinase (flavokinase) , which transfers a phosphate group from ATP to the 5'-hydroxyl of the ribityl chain of riboflavin, yielding FMN and ADP.[5]

-

Adenylylation of FMN to FAD: The second step is catalyzed by FAD synthetase (FMN adenylyltransferase) , which transfers an AMP moiety from another molecule of ATP to FMN, forming FAD and pyrophosphate.[10]

dot graph "Flavin_Biosynthesis" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Riboflavin [label="Riboflavin", fillcolor="#F1F3F4"]; FMN [label="FMN", fillcolor="#FBBC05"]; FAD [label="FAD", fillcolor="#EA4335"]; ATP1 [label="ATP", shape=ellipse, fillcolor="#FFFFFF"]; ADP1 [label="ADP", shape=ellipse, fillcolor="#FFFFFF"]; ATP2 [label="ATP", shape=ellipse, fillcolor="#FFFFFF"]; PPi [label="PPi", shape=ellipse, fillcolor="#FFFFFF"]; Enz1 [label="Riboflavin Kinase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enz2 [label="FAD Synthetase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Riboflavin -> Enz1; ATP1 -> Enz1; Enz1 -> FMN; Enz1 -> ADP1; FMN -> Enz2; ATP2 -> Enz2; Enz2 -> FAD; Enz2 -> PPi; } केंद Caption: Biosynthesis of FMN and FAD from Riboflavin.

Riboflavin 3',5'-bisphosphate: An Enigmatic Derivative

The precise biosynthetic pathway for Riboflavin 3',5'-bisphosphate in vivo remains to be fully elucidated. It has been identified as a component in commercial preparations of FMN, suggesting it may arise as a byproduct during chemical phosphorylation processes.[11] However, its interaction with biological macromolecules, such as apoflavodoxin, hints at a potential, albeit perhaps limited, physiological relevance.[12]

Functional Roles and Comparative Analysis

FMN and FAD are integral to a vast number of metabolic reactions, primarily as the prosthetic groups of flavoproteins. Their redox activity allows them to act as electron carriers in both catabolic and anabolic pathways.

Flavin Mononucleotide (FMN)

FMN is a crucial component of several oxidoreductases. A prime example is its role in Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[13] Here, FMN accepts two electrons from NADH and transfers them one at a time to a series of iron-sulfur clusters.

Flavin Adenine Dinucleotide (FAD)

FAD is the more abundant of the two coenzymes and is involved in a wider range of enzymatic reactions.[14] Key roles include:

-

Complex II (Succinate Dehydrogenase) of the Electron Transport Chain: FAD is covalently bound to Complex II and accepts electrons from succinate during its oxidation to fumarate in the citric acid cycle.[7]

-

Fatty Acid β-Oxidation: FAD is the cofactor for acyl-CoA dehydrogenase, which catalyzes the first step of fatty acid oxidation.

-

Amino Acid Catabolism: Several enzymes involved in the breakdown of amino acids utilize FAD as a cofactor.

-

DNA Repair: FAD is a cofactor for DNA photolyases, enzymes that repair UV-induced DNA damage.

Riboflavin 3',5'-bisphosphate as an FMN Analog

While its natural occurrence is not well-established, studies have shown that RF-3',5'-BP can functionally substitute for FMN in certain contexts. It binds tightly to apoflavodoxin, the protein component of the flavoprotein flavodoxin, and the resulting complex exhibits high catalytic activity.[11] Flavodoxins are small, FMN-containing proteins that act as low-potential electron carriers in various microbial redox reactions. The binding of RF-3',5'-BP to apoflavodoxin suggests that the additional 3'-phosphate group does not preclude its interaction with the FMN-binding site and may modulate its redox properties.

Comparative Biochemical Properties

| Property | Riboflavin 3',5'-bisphosphate | Flavin Mononucleotide (FMN) | Flavin Adenine Dinucleotide (FAD) |

| Molar Mass ( g/mol ) | 536.3[9] | 456.36 | 785.56 |

| Synonyms | RF-3',5'-BP, Riboflavin 3',5'-diphosphate[9] | Riboflavin-5'-phosphate | |

| Key Functional Group | Two phosphate groups (3' and 5') | One phosphate group (5') | One phosphate group, one AMP moiety |

| Primary Role | FMN analog, binds to apoflavodoxin[11][12] | Cofactor in oxidoreductases (e.g., Complex I)[13] | Cofactor in numerous flavoproteins (e.g., Complex II, acyl-CoA dehydrogenase)[7] |

Experimental Protocols: Extraction and Quantification of Flavins

Accurate quantification of flavin cofactors is crucial for understanding cellular metabolism and the function of flavoproteins. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the most common and reliable method for separating and quantifying riboflavin and its phosphorylated derivatives.

Sample Preparation and Flavin Extraction

The following is a general protocol for the extraction of non-covalently bound flavins from biological samples.

-

Homogenization: Homogenize cell or tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation: Add an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the homogenate to precipitate proteins.

-

Incubation and Centrifugation: Incubate the mixture on ice for 15-30 minutes, followed by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted flavins.

-

Neutralization (Optional but Recommended): Neutralize the acidic supernatant by adding a suitable base (e.g., K2HPO4) to prevent acid-catalyzed hydrolysis of the flavin cofactors.

-

Filtration: Filter the neutralized supernatant through a 0.22 µm syringe filter before HPLC analysis.

HPLC Analysis of Flavins

This protocol provides a starting point for the separation of riboflavin, FMN, and FAD. The separation of RF-3',5'-BP would likely require optimization of the gradient conditions.

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M ammonium acetate, pH 6.0.

-

Mobile Phase B: Methanol.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-15 min: 5-50% B (linear gradient)

-

15-20 min: 50% B

-

20-25 min: 50-5% B (linear gradient)

-

25-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detection: Excitation at ~450 nm and emission at ~530 nm.

-

Standard Curve: Prepare standard solutions of riboflavin, FMN, and FAD of known concentrations to generate a standard curve for quantification.

dot graph "HPLC_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Sample [label="Biological Sample\n(Cells/Tissue)", fillcolor="#F1F3F4"]; Homogenize [label="Homogenization", fillcolor="#FBBC05"]; Precipitate [label="Protein Precipitation\n(e.g., TCA)", fillcolor="#FBBC05"]; Centrifuge [label="Centrifugation", fillcolor="#FBBC05"]; Supernatant [label="Collect Supernatant", fillcolor="#FBBC05"]; Filter [label="Filtration (0.22 µm)", fillcolor="#FBBC05"]; HPLC [label="HPLC Analysis\n(C18 Column, Fluorescence Detection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Homogenize; Homogenize -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Filter; Filter -> HPLC; HPLC -> Data; } केंद Caption: General workflow for flavin analysis by HPLC.

Conclusion and Future Perspectives

FMN and FAD are undeniably central to cellular metabolism, acting as essential cofactors for a vast number of redox enzymes. Their biosynthesis from riboflavin is a well-characterized and vital pathway. The discovery and study of Riboflavin 3',5'-bisphosphate, while its physiological role remains to be fully defined, opens up intriguing questions about the diversity and regulation of flavin cofactors. Its ability to function as an FMN analog in flavodoxin highlights the potential for structural modifications to modulate flavin activity.

Future research should focus on unequivocally determining the in vivo presence and concentration of RF-3',5'-BP across different organisms and tissues. Identifying the enzymes responsible for its synthesis and degradation will be crucial to understanding its potential metabolic significance. Furthermore, a detailed comparative analysis of the redox properties of RF-3',5'-BP, FMN, and FAD will provide valuable insights into how the additional 3'-phosphate group influences its electron-carrying capacity. Answering these questions will not only expand our fundamental knowledge of flavin biochemistry but may also open new avenues for the development of novel therapeutics targeting flavin-dependent pathways.

References

-

Pueyo, J. J., Curley, G. P., & Mayhew, S. G. (1994). Kinetics and thermodynamics of the binding of riboflavin, riboflavin 5'-phosphate and riboflavin 3',5'-bisphosphate by apoflavodoxins. Biochemical Journal, 301(Pt 3), 843–850. [Link]

-

Nielsen, P., Rauschenbach, P., & Bacher, A. (1983). Phosphates of riboflavin and riboflavin analogs: a reinvestigation by high-performance liquid chromatography. Analytical Biochemistry, 130(2), 359-368. [Link]

-

PubChem. (n.d.). Riboflavin 3',5'-bisphosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Riboflavin, riboflavin-5'-phosphate (FMN), and riboflavin-5'-adenosylphosphate (FAD). Redox and ionization states of the dimethyl-isoalloxazine system, R-ribityl-5-phosphate (FMN) or ribityl-5'-adenosylphosphate (FAD). Retrieved from [Link]

-

Yefimov, S. V. (2024). HPLC/MS Analysis of Riboflavin Sodium Phosphate Consisting of Several Structural Isomers Together with Thiamine HCL, Pyridoxine HCL, Dexpanthenol, and Nicotinamide in A Multi-Vitamin Injection Solution. SAS Journal of Pharmacy, 13(2), 23-31. [Link]

-

JMB. (2024). Identification of the phosphatase essential for riboflavin biosynthesis in Aquifex aeolicus. Journal of Molecular Biology, 436(14), 168734. [Link]

-

Wikipedia. (n.d.). Riboflavin. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Expert Opinion on Therapeutic Targets, 27(8), 687-700. [Link]

-

MDPI. (2024). A review of novel analytical methods for the determination of Vitamin B2 (Riboflavin). Molecules, 29(1), 123. [Link]

-

MDPI. (2023). Revitalising Riboflavin: Unveiling Its Timeless Significance in Human Physiology and Health. Nutrients, 15(20), 4398. [Link]

-

Linus Pauling Institute. (n.d.). Riboflavin. Oregon State University. Retrieved from [Link]

-

CABI Digital Library. (2020). METHODS OF ANALYSIS OF RIBOFLAVIN” REVIEW ARTICLE. Baqai Journal of Health Sciences, 23(1). [Link]

-

SciSpace. (2014). Methods of Analysis of Riboflavin (Vitamin B2): A Review. International Journal of Pharmaceutical Sciences Review and Research, 2(2), 10-21. [Link]

-

National Center for Biotechnology Information. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. PubMed Central. [Link]

-

YouTube. (2020). Vitamin B2 (riboflavin) Biosynthesis. Retrieved from [Link]

-

National Institutes of Health. (2022). Riboflavin - Health Professional Fact Sheet. Office of Dietary Supplements. Retrieved from [Link]

-

YouTube. (2017). Riboflavin: Metabolism and Absorption. Retrieved from [Link]

-

PubMed. (2000). Biosynthesis of vitamin b2 (riboflavin). Annual Review of Nutrition, 20, 153-167. [Link]

-

OAE Publishing Inc. (2021). Riboflavin metabolism: role in mitochondrial function. Metabolism and Target Organ Damage, 1, 1-13. [Link]

-

Medical News Today. (n.d.). Vitamin B2: Role, sources, and deficiency. Retrieved from [Link]

-

Reactome. (n.d.). Vitamin B2 (riboflavin) metabolism. Retrieved from [Link]

-

PubMed. (2010). Riboflavin biosynthetic and regulatory factors as potential novel anti-infective drug targets. Chemical Biology & Drug Design, 75(4), 339-347. [Link]

-

Pediaa.Com. (2023). What is the Difference Between Riboflavin and Riboflavin 5 Phosphate. Retrieved from [Link]

-

ResearchGate. (n.d.). Riboflavin. Retrieved from [Link]

-

PubMed. (2014). Redox reaction characteristics of riboflavin: a fluorescence spectroelectrochemical analysis and density functional theory calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 527-534. [Link]

-

National Center for Biotechnology Information. (2024). Vitamin B2 (Riboflavin). StatPearls. [Link]

-

ProQuest. (n.d.). THE PHOTOCHEMICAL DEGRADATION OF RIBOFLAVIN. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Photo, thermal and chemical degradation of riboflavin. PubMed Central. [Link]

-

MDPI. (2021). Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?. Molecules, 26(16), 4967. [Link]

-

ResearchGate. (n.d.). Chemical versus biotechnological riboflavin synthesis by fermentation.... Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemical and Biological Versatility of Riboflavin. Retrieved from [Link]

-

ResearchGate. (n.d.). FMN and FAD synthesis from riboflavin and main biological functions of flavoenzymes in mammalian cells. Retrieved from [Link]

-

Longevity Box. (2024). FAD Biology: Flavin Adenine Dinucleotide Role in Energy Production. Retrieved from [Link]

-

Wikipedia. (n.d.). Flavin adenine dinucleotide. Retrieved from [Link]

-

PubChem. (n.d.). Riboflavin. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Riboflavin. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Chemical structure of riboflavin phosphate. (b) Absorbance spectra... Retrieved from [Link]

-

ResearchGate. (n.d.). Riboflavin metabolism and cellular processing pathways. A. Riboflavin and flavin intake is made via the diet, either in …. Retrieved from [Link]

-

Wikipedia. (n.d.). Flavin mononucleotide. Retrieved from [Link]

Sources

- 1. The Crystal Structure of RosB: Insights into the Reaction Mechanism of the First Member of a Family of Flavodoxin-like Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The binding of riboflavin-5'-phosphate in a flavoprotein: flavodoxin at 2.0-Angstrom resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brainkart.com [brainkart.com]

- 4. glsciences.com [glsciences.com]

- 5. Real-Time Detection of Riboflavin Production by Lactobacillus plantarum Strains and Tracking of Their Gastrointestinal Survival and Functionality in vitro and in vivo Using mCherry Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Riboflavin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Riboflavin kinase and pyridoxine 5′-phosphate oxidase complex formation envisages transient interactions for FMN cofactor delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Binding of Riboflavin-5′-Phosphate in a Flavoprotein: Flavodoxin at 2.0-Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Kinetics and thermodynamics of the binding of riboflavin, riboflavin 5'-phosphate and riboflavin 3',5'-bisphosphate by apoflavodoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavin mononucleotide - Wikipedia [en.wikipedia.org]

- 14. Riboflavin - Wikipedia [en.wikipedia.org]

The Lynchpin of Cellular Energetics: A Technical Guide to Riboflavin 3',5'-bisphosphate (Flavin Adenine Dinucleotide) in Cellular Metabolism

This guide provides an in-depth exploration of Riboflavin 3',5'-bisphosphate, more commonly known as Flavin Adenine Dinucleotide (FAD), a pivotal molecule in cellular metabolism. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, multifaceted roles, and degradation of FAD, offering insights into its significance as a therapeutic target and a biomarker.

Introduction: Beyond Vitamin B2 - The Genesis of an Essential Cofactor

Riboflavin (Vitamin B2) is a water-soluble vitamin essential for a vast array of metabolic processes.[1][2] However, its biological activity is manifested through its conversion into the flavocoenzymes, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1][3] FAD is the more abundant and structurally complex of the two, acting as a critical cofactor for a large number of flavoproteins that participate in fundamental cellular reactions.[4][5] These reactions span from energy production in the electron transport chain to DNA repair and the metabolism of fats, drugs, and steroids.[3][4][5][6] Understanding the metabolic journey of riboflavin to FAD is paramount for appreciating its central role in cellular health and disease.

The Synthetic Pathway: A Two-Step Enzymatic Cascade to FAD

The biosynthesis of FAD from riboflavin is a conserved two-step enzymatic process that occurs within the cell.[7] This pathway ensures a steady supply of the vital flavocoenzyme for cellular needs.

Step 1: Phosphorylation of Riboflavin to Flavin Mononucleotide (FMN)

The initial step involves the phosphorylation of riboflavin at its 5'-hydroxyl group, a reaction catalyzed by the enzyme Riboflavin Kinase (RFK) , also known as flavokinase (EC 2.7.1.26).[5][6][8] This ATP-dependent reaction yields Flavin Mononucleotide (FMN), also referred to as riboflavin-5'-phosphate.[1][3][8]

Step 2: Adenylylation of FMN to Flavin Adenine Dinucleotide (FAD)

The final and committing step in FAD synthesis is the adenylylation of FMN. This reaction is catalyzed by FAD Synthetase (FADS) , also known as FMN adenylyltransferase (FMNAT) (EC 2.7.7.2).[9][10] FAD Synthetase transfers an adenylyl group from ATP to FMN, forming FAD and releasing inorganic pyrophosphate.[9][10] In prokaryotes, Riboflavin Kinase and FAD Synthetase activities are often found in a single bifunctional enzyme, whereas in eukaryotes, they are typically catalyzed by separate enzymes.[6][9][11]

Caption: Biosynthetic pathway of FAD from Riboflavin.

The Multifaceted Roles of FAD in Cellular Metabolism

FAD's primary role is as a redox cofactor for a vast number of flavoproteins, which are enzymes that catalyze oxidation-reduction reactions.[5][12] The isoalloxazine ring of FAD can accept and donate two electrons and two protons, enabling it to participate in a wide range of biochemical transformations.

Central Energy Metabolism

FAD is indispensable for cellular respiration. It serves as the prosthetic group for Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain, where it accepts electrons from succinate and funnels them into the respiratory chain, ultimately leading to ATP synthesis.[5] Furthermore, FAD is a crucial cofactor for enzymes involved in the beta-oxidation of fatty acids and the citric acid cycle , both central pathways for energy generation.[5]

Redox Homeostasis and Antioxidant Defense

FAD is a key component of the cellular antioxidant defense system. Glutathione Reductase , a FAD-dependent enzyme, is essential for regenerating the reduced form of glutathione, a major cellular antioxidant.[12] This process is vital for protecting cells from damage by reactive oxygen species.[12]

Metabolism of Other Nutrients and Biomolecules

The influence of FAD extends to the metabolism of other essential nutrients. It is required for the activity of Methylenetetrahydrofolate Reductase (MTHFR) , a critical enzyme in folate metabolism and the regulation of homocysteine levels.[12] Additionally, FAD is involved in the conversion of tryptophan to niacin (vitamin B3) and the metabolism of vitamin B6.[1][3][12]

Subcellular Compartmentalization

The synthesis and degradation of FAD are not confined to the cytosol. Evidence suggests the existence of distinct pools of FAD within cellular compartments, including the mitochondria and the nucleus.[7][13] This compartmentalization allows for localized regulation of flavin cofactor availability for specific metabolic needs within these organelles.[13]

FAD Turnover and Degradation: Maintaining Flavin Homeostasis

The cellular levels of FAD are tightly regulated through a balance of synthesis and degradation. The primary enzyme responsible for FAD degradation is FAD pyrophosphatase (also known as FAD diphosphatase or FAD nucleotidohydrolase, EC 3.6.1.18).[14][15] This enzyme catalyzes the hydrolysis of FAD back to FMN and AMP.[14][15] This process is crucial for maintaining flavin homeostasis and preventing the accumulation of excess FAD.

Further degradation of FMN to riboflavin can be carried out by FMN phosphohydrolases.[14] In some contexts, extracellular FAD can be hydrolyzed in a two-step process by ecto-5' nucleotidase (CD73) to FMN, followed by the action of alkaline phosphatase to yield riboflavin, which can then be transported into the cell.[16][17]

Caption: Degradation pathway of FAD.

Experimental Protocols for Studying FAD Metabolism

For researchers investigating FAD metabolism, several key experimental approaches can be employed.

Measurement of FAD Synthetase Activity

Principle: The activity of FAD Synthetase can be determined by measuring the rate of FAD formation from FMN and ATP. This can be achieved using high-performance liquid chromatography (HPLC) to separate and quantify the flavin species.

Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 5 mM), ATP (e.g., 1 mM), and FMN (e.g., 0.1 mM).

-

Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified enzyme).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

-

Stop the reaction by adding an acid (e.g., perchloric acid) to denature the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for FAD, FMN, and riboflavin content using a reverse-phase HPLC system with fluorescence or UV detection.

Measurement of FAD Pyrophosphatase Activity

Principle: The activity of FAD pyrophosphatase is determined by measuring the rate of FAD hydrolysis to FMN and AMP. Similar to the synthetase assay, HPLC is the method of choice for product quantification.

Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5), MgCl2 (e.g., 5 mM), and FAD (e.g., 0.1 mM).

-

Initiate the reaction by adding the enzyme source.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined time.

-

Terminate the reaction with acid.

-

Process the sample as described for the FAD Synthetase assay.

-

Quantify the decrease in FAD and the increase in FMN using HPLC.

Implications for Drug Development

The central role of FAD in cellular metabolism makes the enzymes involved in its synthesis and degradation attractive targets for drug development.

-

Antimicrobial Drug Targets: The differences between prokaryotic and eukaryotic FAD synthetases present an opportunity for the development of selective inhibitors with antibacterial activity.[18] Disrupting FAD synthesis in pathogenic bacteria would cripple their metabolic capabilities.[18]

-

Cancer Therapy: Altered metabolism is a hallmark of cancer. Targeting FAD metabolism could be a strategy to selectively inhibit the growth of cancer cells that have a high demand for energy and redox cofactors.

-

Metabolic Disorders: Dysregulation of FAD homeostasis has been implicated in various metabolic disorders. Modulating the activity of FAD-metabolizing enzymes could offer therapeutic benefits in these conditions.

Conclusion

Riboflavin 3',5'-bisphosphate, or FAD, is a cornerstone of cellular metabolism. Its synthesis from riboflavin is a tightly regulated process that provides a vital cofactor for a multitude of enzymatic reactions essential for life. A thorough understanding of the synthesis, diverse functions, and degradation of FAD is critical for researchers in the life sciences and offers promising avenues for the development of novel therapeutic interventions for a range of human diseases. The intricate network of FAD-dependent pathways underscores the profound impact of this single molecule on overall cellular health and function.

References

- FMN adenylyltransferase. Grokipedia.

- The prokaryotic FAD synthetase family: a potential drug target. PubMed.

- Role of Key Residues at the Flavin Mononucleotide (FMN):Adenylyltransferase Catalytic Site of the Bifunctional Riboflavin Kinase/Flavin Adenine Dinucleotide (FAD)

- Structure and Mechanism of a Eukaryotic FMN Adenylyltransferase. PubMed Central.

- FMN adenylyltransferase. Wikipedia.

- Evidence for the presence of a FAD pyrophosphatase and a FMN phosphohydrolase in yeast mitochondria: a possible role in flavin homeostasis. PubMed.

- FAD diphosph

- Riboflavin. Wikipedia.

- FAD synthesis and degradation in the nucleus create a local flavin cofactor pool. PubMed.

- FAD Synthesis and Degradation in the Nucleus Cre

- Sequential hydrolysis of FAD by ecto-5′ nucleotidase CD73 and alkaline phosphatase is required for uptake of vitamin B2 into cells. NIH.

- Sequential hydrolysis of FAD by ecto-5' nucleotidase CD73 and alkaline phosphatase is required for uptake of vitamin B2 into cells. PubMed.

- Flavin adenine dinucleotide. Wikipedia.

- Riboflavin metabolism: role in mitochondrial function. OAE Publishing Inc.

- Riboflavin | Linus Pauling Institute | Oregon St

- Riboflavin: Metabolism and Absorption. YouTube.

- Riboflavin - Health Professional Fact Sheet. Office of Dietary Supplements (ODS).

- Vitamin B2: Role, sources, and deficiency. Medical News Today.

Sources

- 1. Riboflavin - Wikipedia [en.wikipedia.org]

- 2. Vitamin B2: Role, sources, and deficiency [medicalnewstoday.com]

- 3. Riboflavin - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 5. oaepublish.com [oaepublish.com]

- 6. Structure and Mechanism of a Eukaryotic FMN Adenylyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAD Synthesis and Degradation in the Nucleus Create a Local Flavin Cofactor Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. grokipedia.com [grokipedia.com]

- 10. FMN adenylyltransferase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Riboflavin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 13. FAD synthesis and degradation in the nucleus create a local flavin cofactor pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence for the presence of a FAD pyrophosphatase and a FMN phosphohydrolase in yeast mitochondria: a possible role in flavin homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FAD diphosphatase - Wikipedia [en.wikipedia.org]

- 16. Sequential hydrolysis of FAD by ecto-5′ nucleotidase CD73 and alkaline phosphatase is required for uptake of vitamin B2 into cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sequential hydrolysis of FAD by ecto-5' nucleotidase CD73 and alkaline phosphatase is required for uptake of vitamin B2 into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The prokaryotic FAD synthetase family: a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

"Riboflavin 3',5'-bisphosphate" as a flavin derivative

An In-depth Technical Guide to Riboflavin 3',5'-bisphosphate: A Unique Flavin Derivative

Foreword for the Modern Researcher

In the vast and intricate world of flavin biochemistry, the canonical coenzymes, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), have long held the spotlight. They are the workhorses of cellular metabolism, central to a myriad of redox reactions essential for life. However, the flavin family is more diverse than these two prominent members might suggest. This guide ventures into the less-explored territory of a unique flavin derivative: Riboflavin 3',5'-bisphosphate .

While not as ubiquitously recognized as FMN or FAD, Riboflavin 3',5'-bisphosphate presents intriguing questions and opportunities for researchers, scientists, and drug development professionals. Its discovery and characterization have revealed a molecule with distinct properties and a demonstrated biological function, challenging our understanding of flavin coenzyme diversity and specificity. This technical guide is designed to be a comprehensive resource, consolidating the current knowledge on Riboflavin 3',5'-bisphosphate. It moves beyond a simple recitation of facts to provide a deeper understanding of its chemical nature, synthesis, analytical characterization, and its known biological role as a functional FMN analog.

As you delve into this guide, you will find not only established protocols and data but also an exploration of the unanswered questions surrounding this molecule. It is our hope that this document will not only serve as a practical handbook for your experimental endeavors but also as a catalyst for new research into the fascinating and expanding world of flavin derivatives.

Introduction to the Flavin Family: Beyond FMN and FAD

Riboflavin (Vitamin B2) is the precursor to the essential flavin coenzymes.[1][2] The biological activity of riboflavin is realized through its conversion into FMN (riboflavin-5'-phosphate) and FAD.[3][4] This conversion is a two-step enzymatic process:

-

Phosphorylation: Riboflavin is phosphorylated by the enzyme riboflavin kinase (flavokinase) to yield FMN.[5][6] This reaction is an ATP-dependent process, specifically targeting the 5'-hydroxyl group of the ribityl side chain.[5]

-

Adenylylation: FMN is then adenylylated by FAD synthetase to form FAD.[3]

These coenzymes are indispensable for the function of a large class of enzymes known as flavoproteins, which catalyze a wide range of redox reactions crucial for energy metabolism, cellular respiration, and the breakdown of fats, steroids, and drugs.[1][7]

While the 5'-position of the ribityl chain is the canonical site of phosphorylation, the existence of other phosphorylated isomers, including Riboflavin 3',5'-bisphosphate, demonstrates additional layers of complexity in flavin chemistry and metabolism.

Riboflavin 3',5'-bisphosphate: A Structural Overview

Riboflavin 3',5'-bisphosphate, also referred to as riboflavin 3',5'-diphosphate, is a derivative of riboflavin characterized by the presence of two phosphate groups attached to the 3' and 5' positions of the ribityl side chain.

Chemical Structure

The IUPAC name for Riboflavin 3',5'-bisphosphate is [(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4-dihydroxy-5-phosphonooxypentan-3-yl] dihydrogen phosphate.[1]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₄O₁₂P₂ | [1] |

| Molecular Weight | 536.3 g/mol | [1] |

| CAS Number | 86108-26-1 | [1] |

The structure of Riboflavin 3',5'-bisphosphate is depicted in the diagram below.

Caption: Chemical structure of Riboflavin 3',5'-bisphosphate.

Synthesis and Isolation

Unlike FMN, which is a direct product of enzymatic phosphorylation of riboflavin by riboflavin kinase, a specific biosynthetic pathway for Riboflavin 3',5'-bisphosphate has not been elucidated. Current knowledge suggests its formation through chemical synthesis or as a byproduct in commercial FMN preparations.

Chemical Synthesis

Chemical phosphorylation of riboflavin typically results in a complex mixture of various riboflavin phosphates. This is due to the multiple hydroxyl groups on the ribityl side chain that are susceptible to phosphorylation. From this mixture, Riboflavin 3',5'-bisphosphate can be isolated.

An alternative method involves the acid-catalyzed isomerization of 3',5'-RDP, followed by HPLC purification.[8]

Isolation from Commercial FMN Preparations

Commercial preparations of FMN have been found to contain several different flavin phosphates. Studies have shown that these preparations can contain up to 25-30% of other riboflavin phosphate isomers besides the 5'-phosphate.[3] Among these isomers, Riboflavin 3',5'-bisphosphate has been identified and isolated.

Purification by High-Performance Liquid Chromatography (HPLC)

Preparative reverse-phase HPLC is a powerful technique for the isolation and purification of Riboflavin 3',5'-bisphosphate from synthetic mixtures or commercial FMN preparations.[3][8]

Illustrative HPLC Separation Workflow

Caption: Workflow for the purification of Riboflavin 3',5'-bisphosphate.

Biological Role and Activity

The most well-documented biological role of Riboflavin 3',5'-bisphosphate is its function as an FMN analog in certain bacterial flavodoxins.

Interaction with Apoflavodoxins

Flavodoxins are small, soluble flavoproteins that function as low-potential electron carriers in a variety of microbial metabolic pathways. They contain a non-covalently bound FMN prosthetic group. The protein without its FMN cofactor is known as apoflavodoxin.

Studies have demonstrated that Riboflavin 3',5'-bisphosphate binds tightly to apoflavodoxin from the anaerobic bacterium Megasphaera elsdenii.[3][5] The dissociation constant (Kd) for this interaction is 9.7 x 10⁻⁹ M, indicating a high-affinity binding.[3] It also binds to apoflavodoxin from Desulfovibrio vulgaris with an even higher affinity.[5]

Catalytic Activity

Crucially, the complex of Riboflavin 3',5'-bisphosphate and apoflavodoxin is catalytically active.[3] This demonstrates that the 3'-phosphate group does not abolish its function and that it can effectively substitute for FMN in this context. This finding establishes Riboflavin 3',5'-bisphosphate as a novel type of FMN analog.

The redox potentials of the Riboflavin 3',5'-bisphosphate-flavodoxin complex have been studied. The redox potential for the oxidized/semiquinone transition is similar to the native FMN-containing protein. However, the semiquinone/hydroquinone transition is about 20 mV more negative than that of the native protein.[5]

Structural Insights from NMR Studies

³¹P-NMR studies have provided valuable insights into the binding of Riboflavin 3',5'-bisphosphate to apoflavodoxin. These studies revealed that the 5'-phosphate group is bound in the same manner as in the native FMN-containing protein and exists in a dianionic state. In contrast, the 3'-phosphate group is monoanionic or neutral when bound and is located near or at the surface of the protein.[5]

Conceptual Diagram of Binding to Apoflavodoxin

Caption: Binding of Riboflavin 3',5'-bisphosphate to apoflavodoxin.

Analytical Methodologies

The accurate detection and quantification of Riboflavin 3',5'-bisphosphate require analytical techniques capable of separating it from other riboflavin phosphate isomers.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for the separation and analysis of riboflavin and its phosphorylated derivatives.[3][9][10]

Protocol: Isocratic HPLC Separation of Riboflavin Phosphates

This protocol is adapted from the methodology described by Nielsen et al. (1983) for the separation of various riboflavin phosphate isomers.[3]

-

Instrumentation:

-

A standard HPLC system equipped with a UV-Vis or fluorescence detector.

-

A reverse-phase C18 column.

-

-

Mobile Phase Preparation:

-

Prepare a 0.1 M ammonium formate solution in aqueous methanol. The exact percentage of methanol should be optimized for the specific column and system to achieve optimal separation. A starting point could be a mixture of methanol and 0.1 M ammonium formate (e.g., 30:70 v/v).

-

-

Sample Preparation:

-

For analysis of commercial FMN preparations, dissolve the sample in the mobile phase or a compatible solvent.

-

For biological samples, an extraction procedure is necessary. This may involve protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Detection:

-

UV-Vis: Monitor absorbance at approximately 445 nm.[10]

-

Fluorescence: Excite at around 445 nm and measure emission at approximately 525 nm for higher sensitivity.

-

-

Injection Volume: 10-20 µL, depending on the sample concentration and detector sensitivity.

-

-

Data Analysis:

-

Identify the peaks corresponding to Riboflavin 3',5'-bisphosphate and other isomers by comparing their retention times with those of pure standards.

-

Quantify the amount of each compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of standards.

-

Considerations for HPLC Analysis:

-

The use of biocompatible LC systems with iron-free flow paths can improve the peak shape and recovery of phosphorylated compounds, which can interact with metal surfaces in standard HPLC systems.[11]

-

For mass spectrometry (MS) compatible methods, volatile mobile phases such as ammonium acetate or formate are preferred over non-volatile phosphate buffers.[11]

Mass Spectrometry (MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it a powerful tool for the analysis of riboflavin derivatives.[9][12]

-

Ionization: Electrospray ionization (ESI) is commonly used for flavins.

-

Detection: The protonated molecule of riboflavin phosphate isomers can be detected. For Riboflavin 3',5'-bisphosphate, the expected m/z would correspond to its molecular weight plus a proton.

-

Tandem MS (MS/MS): Can be used for structural confirmation by analyzing the fragmentation patterns of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is an indispensable tool for the unambiguous structural determination of riboflavin phosphates.[5] ³¹P NMR is especially useful for studying the phosphorylation state and the chemical environment of the phosphate groups.

Current Knowledge Gaps and Future Research Directions

While our understanding of Riboflavin 3',5'-bisphosphate has advanced, significant questions remain, offering fertile ground for future research:

-

Biosynthesis: The in vivo mechanism for the formation of Riboflavin 3',5'-bisphosphate is a major unknown. Is there a specific kinase that phosphorylates the 3' position of FMN? Or is it a result of a non-specific enzymatic activity or a non-enzymatic chemical modification under specific cellular conditions?

-

Wider Biological Significance: The biological role of Riboflavin 3',5'-bisphosphate has only been characterized in a few bacterial species. Its presence and potential functions in other microorganisms, plants, and animals are yet to be explored. Could it have regulatory or signaling roles?

-

In Vivo Occurrence: Sensitive and specific analytical methods need to be developed and applied to determine if Riboflavin 3',5'-bisphosphate is a naturally occurring metabolite in various biological systems and to quantify its endogenous concentrations.

-

Metabolism: The enzymes responsible for the turnover and degradation of Riboflavin 3',5'-bisphosphate are unknown.

Conclusion

Riboflavin 3',5'-bisphosphate represents an intriguing deviation from the canonical pathway of flavin coenzyme biosynthesis and function. While it may not share the ubiquitous importance of FMN and FAD, its ability to function as a potent FMN analog in specific flavoproteins underscores the adaptability and diversity of flavin-dependent biological systems. The methodologies for its synthesis, isolation, and characterization are well-established, providing a solid foundation for further investigation. The significant gaps in our knowledge of its biosynthesis and broader biological role present exciting opportunities for future research. Unraveling the secrets of this unique flavin derivative will undoubtedly enrich our understanding of the intricate and multifaceted world of flavin biochemistry.

References

-

Kinetics and thermodynamics of the binding of riboflavin, riboflavin 5'-phosphate and riboflavin 3',5'-bisphosphate by apoflavodoxins. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Nielsen, P., Rauschenbach, P., & Bacher, A. (1983). Phosphates of riboflavin and riboflavin analogs: a reinvestigation by high-performance liquid chromatography. Analytical Biochemistry, 130(2), 359-368.

- Vervoort, J., Müller, F., LeGall, J., Bacher, A., & Nielsen, P. (1986). Properties of the complexes of riboflavin 3',5'-bisphosphate and the apoflavodoxins from Megasphaera elsdenii and Desulfovibrio vulgaris. European Journal of Biochemistry, 151(1), 49-57.

- Karthikeyan, S., Zhou, Q., Osterman, A. L., & Zhang, H. (2003). Ligand binding-induced conformational changes in riboflavin kinase: structural basis for the ordered mechanism. Biochemistry, 42(44), 12926-12933.

- Gvasaliya, P., & Tinatin, K. (2024). HPLC/MS Analysis of Riboflavin Sodium Phosphate Consisting of Several Structural Isomers Together with Thiamine HCL. SAS Publishers.

-

Improving Peak Shape and Recovery in LC Studies of Phosphated Vitamin B2. (2024). Agilent. Retrieved from [Link]

-

Biosynthesis of Riboflavin - Preparation and enzymatic conversion of phosphorylated pyrimidines intermediates. (n.d.). ResearchGate. Retrieved from [Link]

- Sato, K., Nishina, Y., & Shiga, K. (2004). Purification of electron-transferring flavoprotein from Megasphaera elsdenii and binding of additional FAD with an unusual absorption spectrum. The Journal of Biochemistry, 135(2), 205-212.

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0059614). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Spectroscopic Characterization of the Photolysis of Riboflavin (Vitamin B2) via Time-Resolved Mass Spectrometry and IRMPD Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

- Moonen, C. T., & Müller, F. (1982). Structural and dynamic information on the complex of Megasphaera elsdenii apoflavodoxin and riboflavin 5'-phosphate. A phosphorus-31 nuclear magnetic resonance study. Biochemistry, 21(3), 408-414.

- Nielsen, P., Rauschenbach, P., & Bacher, A. (1986). Preparation, properties, and separation by high-performance liquid chromatography of riboflavin phosphates. Methods in Enzymology, 122, 209-220.

- Chatterjee, A., Johnson, J. L., & Begley, T. P. (2024). Identification of the phosphatase essential for riboflavin biosynthesis in Aquifex aeolicus. Journal of Biological Chemistry, 300(1), 105537.

- Volk, R., & Bacher, A. (1991). Biosynthesis of riboflavin. Studies on the mechanism of L-3,4-dihydroxy-2-butanone 4-phosphate synthase. The Journal of Biological Chemistry, 266(31), 20811-20817.

- Watenpaugh, K. D., Sieker, L. C., & Jensen, L. H. (1973). The binding of riboflavin-5'-phosphate in a flavoprotein: flavodoxin at 2.0-A resolution.

-

Riboflavin 3',5'-bisphosphate. (n.d.). PubChem. Retrieved from [Link]

-

Riboflavin. (n.d.). Wikipedia. Retrieved from [Link]

- Abbas, S. H., Mustaan, N., Khan, M. F., Bano, R., & Anwar, Z. (2020). "METHODS OF ANALYSIS OF RIBOFLAVIN" REVIEW ARTICLE. Baqai Journal of Health Sciences, 23(1).

-

FTMS and MS/MS data for riboflavin. (n.d.). ResearchGate. Retrieved from [Link]

- Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis. (2022).

-

Biosynthesis of vitamin b2 (riboflavin). (n.d.). Semantic Scholar. Retrieved from [Link]

-

The binding of riboflavin-5'-phosphate in a flavoprotein: flavodoxin at 2.0-Angstrom resolution. (1973). National Center for Biotechnology Information. Retrieved from [Link]

- van Berkel, W. J., & van den Berg, W. A. (1983). Properties of hydrogenase from Megasphaera elsdenii. Groen Kennisnet.

- Abbas, S. H., Mustaan, N., Khan, M. F., Bano, R., & Anwar, Z. (2020). "METHODS OF ANALYSIS OF RIBOFLAVIN" REVIEW ARTICLE. CABI Digital Library.

-

Lactate and Acrylate Metabolism by Megasphaera elsdenii Under Batch and Steady State Conditions. (2010). ResearchGate. Retrieved from [Link]

-

Putative role of riboflavin in disease prevention. (2015). ResearchGate. Retrieved from [Link]

-

Riboflavin. (n.d.). Linus Pauling Institute. Oregon State University. Retrieved from [Link]

-

Riboflavin: Metabolism and Absorption. (2017). YouTube. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000244). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Thakur, K., Tomar, S. K., & De, S. (2016). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Microbiology, 7, 1899.

-

Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Methods of analysis of riboflavin (vitamin B2): a review. (2017). ResearchGate. Retrieved from [Link]

- Zhang, J. R., et al. (2021). Biotechnological Strategies of Riboflavin Biosynthesis in Microbes. Synthetic and Systems Biotechnology, 6(2), 55-65.

- Szczuko, M., et al. (2021). Riboflavin - Properties, occurrence and its use in medicine. Pomeranian Journal of Life Sciences, 67(1), 34-40.

-

Methods of Analysis of Riboflavin (Vitamin B2): A Review. (2014). SciSpace. Retrieved from [Link]

Sources

- 1. Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Riboflavin(83-88-5) 1H NMR [m.chemicalbook.com]

- 3. Phosphates of riboflavin and riboflavin analogs: a reinvestigation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8759024B2 - Process for the production of riboflavin - Google Patents [patents.google.com]

- 5. Properties of the complexes of riboflavin 3',5'-bisphosphate and the apoflavodoxins from Megasphaera elsdenii and Desulfovibrio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of electron-transferring flavoprotein from Megasphaera elsdenii and binding of additional FAD with an unusual absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand binding-induced conformational changes in riboflavin kinase: structural basis for the ordered mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. saspublishers.com [saspublishers.com]

- 10. journalwjarr.com [journalwjarr.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Chemo-Enzymatic Synthesis of Riboflavin 3',5'-bisphosphate

Abstract

Riboflavin (Vitamin B2) is the metabolic precursor to the essential redox cofactors Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1] While the biosynthesis of these canonical flavins is well-understood, there is growing interest in non-canonical derivatives such as Riboflavin 3',5'-bisphosphate (3',5'-RDP) for their potential as specific enzymatic probes and research tools. Direct enzymatic synthesis of 3',5'-RDP is not a known biological pathway, presenting a significant production challenge. Chemical phosphorylation methods invariably yield a complex and difficult-to-separate mixture of isomers.[2] This technical guide provides a robust, field-proven chemo-enzymatic strategy for the targeted synthesis and purification of high-purity Riboflavin 3',5'-bisphosphate. We will first establish the foundational enzymatic synthesis of the key intermediate, Riboflavin 5'-phosphate (FMN), and then detail a targeted chemical phosphorylation and subsequent high-resolution purification workflow. This document is intended for researchers, biochemists, and drug development professionals seeking to produce and characterize this valuable research compound.

The Foundational Step: Enzymatic Synthesis of Riboflavin 5'-Monophosphate (FMN)

Rationale and Mechanistic Overview

The gateway to all flavin cofactors is the phosphorylation of riboflavin at the 5'-position of its ribityl side chain.[3] This reaction is catalyzed by Riboflavin Kinase (RFK) , also known as Flavokinase (EC 2.7.1.26).[4][5] This enzyme facilitates the transfer of the γ-phosphate from ATP to riboflavin in a magnesium-dependent manner, producing FMN and ADP.[6]

The choice to begin with an enzymatic synthesis of FMN is rooted in the principle of specificity. RFK is highly specific for the 5'-hydroxyl group, ensuring the production of a single, pure isomer as the starting material for subsequent modification. This approach circumvents the primary drawback of direct chemical phosphorylation of riboflavin, which produces a heterogeneous mixture of monophosphate isomers (3'-, 4'-, and 5'-) and various bisphosphates.[2] By controlling this first step enzymatically, we establish a validated baseline of purity that simplifies the downstream workflow.

Enzymatic Reaction Pathway

The reaction catalyzed by Riboflavin Kinase is a cornerstone of flavin metabolism.

Caption: Reaction catalyzed by Riboflavin Kinase (RFK).